![molecular formula C14H11N3O3 B2384795 3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile CAS No. 956181-88-7](/img/structure/B2384795.png)
3-[3-(1,3-Benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Heterocyclic Compounds : A study demonstrated the use of a related compound, a 3-(pyrazol-3-yl)-3-oxo-propanenitrile derivative, in synthesizing bipyrazole, pyrazolyloxazole, and pyrazolylpyrimidine derivatives. The structural properties of these products were confirmed through elemental and spectral analyses, indicating the potential of such derivatives in organic synthesis and chemical research (Dawood, Farag, & Ragab, 2004).
Catalytic Applications : A copper-based metal-organic framework was developed using 1,3-bis(1,2,4-triazol-1-yl)propane (related to the target compound) and demonstrated efficient and recyclable catalytic activity for the enamination of β-ketoesters. This suggests the potential utility of such compounds in catalysis and materials science (Zhao, Deng, Ma, Ji, & Wang, 2013).
Medicinal Chemistry Applications
Antidepressant Properties : A study involving the synthesis of 1-aryl-3-(4-arylpiperazin-1-yl)propane derivatives, which have structural similarities to the target compound, revealed their potential as antidepressants. These derivatives showed both 5-HT reuptake inhibition and 5-HT1A receptor antagonism, indicating their possible use in developing new antidepressant drugs (Martínez-Esparza et al., 2001).
Antimicrobial Activities : Another study highlighted the antimicrobial properties of certain derivatives, which could have implications for developing new antimicrobial agents. These findings illustrate the potential of such compounds in addressing microbial resistance and infection control (Al‐Azmi & Mahmoud, 2020).
Materials Science Applications
Development of Covalent Organic Frameworks : Research on the condensation of hydrazide with formylbenzene derivatives, closely related to the target compound, led to the creation of covalent organic frameworks (COFs). These COFs were found to be highly crystalline, stable, and porous, indicating potential applications in materials science and nanotechnology (Uribe-Romo et al., 2011).
Electrochemiluminescent Devices : A family of ruthenium polypyridyl complexes, incorporating a compound structurally similar to the target compound, was synthesized for potential use in electrochemiluminescent devices. Their high efficiency suggests utility in the development of advanced lighting and display technologies (Stagni et al., 2006).
Properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-4-formylpyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c15-4-1-5-17-7-11(8-18)14(16-17)10-2-3-12-13(6-10)20-9-19-12/h2-3,6-8H,1,5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKLZJZDLLYWEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN(C=C3C=O)CCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
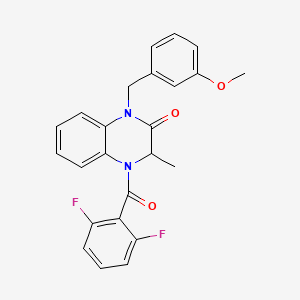
![4-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole-1-carbonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one](/img/structure/B2384713.png)
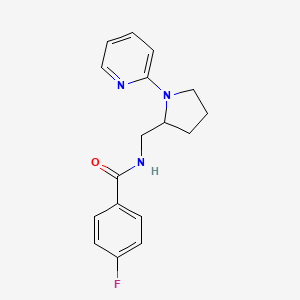
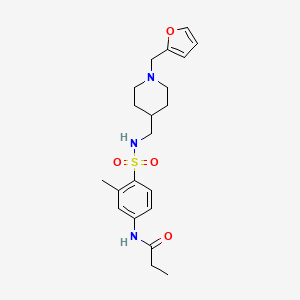

![5-amino-N-[[4-(3-cyclohexylpropylcarbamoyl)phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B2384723.png)
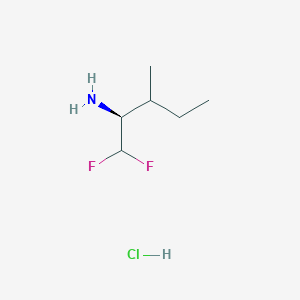
![8-Bromo-7-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-3-methylpurine-2,6-dione](/img/structure/B2384726.png)

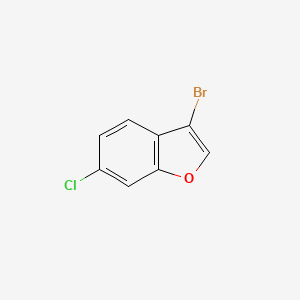
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2384729.png)
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2384730.png)


